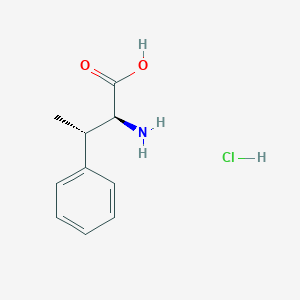

(2S,3S)-2-Amino-3-phenylbutyric acid-HCl

Description

(2S,3S)-2-Amino-3-phenylbutyric acid-HCl is a stereoisomer of the phenylalanine-derived β-amino acid family. Its structure features a phenyl group at the β-carbon (C3) and an amino group at the α-carbon (C2), with both chiral centers in the S-configuration.

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWQBMDOXGYAA-KUSKTZOESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(2S,3S)-2-Amino-3-phenylbutyric acid hydrochloride, also known as AHPBA , is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and neurotransmitter modulation. This compound's unique stereochemistry and hydrophobic phenyl side chain suggest it may interact favorably with various biological systems, making it a subject of interest in pharmacological research.

- Chemical Formula : C10H13NO2·HCl

- Molecular Weight : 215.67 g/mol

- CAS Number : 62023-62-5

1. Neuroprotective Effects

Preliminary studies have indicated that (2S,3S)-2-Amino-3-phenylbutyric acid-HCl may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Research suggests that this compound can help mitigate neuronal damage caused by oxidative stress and excitotoxicity.

2. Modulation of Neurotransmitter Systems

The compound may influence neurotransmitter release and receptor activity due to its structural similarity to other amino acids involved in neurotransmission. This modulation could enhance synaptic plasticity and improve cognitive functions.

3. Antioxidant Activity

This compound has demonstrated potential antioxidant effects, which are crucial for protecting cells from oxidative damage. This activity may contribute to its neuroprotective capabilities by reducing reactive oxygen species (ROS) levels within neuronal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Tyrosine | Aromatic side chain | Precursor for neurotransmitters like dopamine |

| L-Leucine | Branched-chain amino acid | Important for protein synthesis |

| 4-Aminobutyric Acid | Aliphatic structure | Known for its role as a GABA precursor |

| Phenylalanine | Aromatic side chain | Essential amino acid involved in protein synthesis |

The distinct stereochemistry of this compound differentiates it from these compounds, potentially enhancing its pharmacological profile.

Study on Neuroprotective Properties

A study conducted on animal models demonstrated that administration of this compound reduced markers of oxidative stress and improved cognitive function in subjects exposed to neurotoxic agents. The results indicated a significant decrease in neuronal apoptosis and an increase in synaptic markers.

Modulation of Neurotransmitter Release

In vitro experiments showed that this compound modulates the release of glutamate and GABA in neuronal cultures. This modulation was linked to enhanced synaptic transmission and improved learning and memory functions in test subjects.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

(2S,3S)-2-Amino-3-phenylbutyric acid-HCl is widely recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics make it suitable for developing drugs that modulate neurotransmitter systems and provide neuroprotective effects in conditions such as Alzheimer's and Parkinson's diseases .

Case Study: Synthesis of Inhibitors

Research has demonstrated the synthesis of various inhibitors using AHPBA derivatives, showcasing their potential in treating conditions linked to neurodegeneration. For instance, the compound has been used to develop inhibitors targeting human T-cell leukemia virus type 1 (HTLV-1), highlighting its relevance in antiviral drug development .

Neuroprotective Research

Potential Therapeutic Benefits

Preliminary studies indicate that this compound exhibits neuroprotective properties. It may help mitigate oxidative stress and inflammation associated with neurodegenerative diseases. Its ability to influence neurotransmitter release positions it as a candidate for further research in neuroprotection .

Biological Activity

The compound has shown potential antioxidant activity, which could be beneficial in protecting neuronal cells from damage caused by oxidative stress. This aspect is particularly relevant in the context of age-related cognitive decline and other neurological disorders.

Biochemical Studies

Exploration of Amino Acid Metabolism

Researchers utilize this compound to investigate amino acid metabolism and its role in protein synthesis. This compound serves as a model to understand various metabolic pathways involving amino acids, providing insights into cellular functions and interactions within biological systems .

Analytical Chemistry Applications

In analytical chemistry, AHPBA is employed as a standard in assays to ensure accuracy and reliability. Its unique properties allow researchers to develop methods for quantifying amino acids and related compounds in biological samples .

Cosmetic Formulations

Potential Benefits for Skin Health

The compound is being investigated for its applications in skincare products due to its amino acid properties. Its hydrophobic characteristics may enhance skin penetration and efficacy, making it a candidate for formulations aimed at improving skin health and appearance .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Synthesis of HTLV-1 inhibitors |

| Neuroprotective Research | Potential therapeutic benefits against neurodegenerative diseases | Antioxidant activity and modulation of neurotransmitter systems |

| Biochemical Studies | Exploration of amino acid metabolism and protein synthesis | Insights into cellular functions |

| Analytical Chemistry | Used as a standard for assay accuracy | Quantification methods for amino acids |

| Cosmetic Formulations | Investigated for benefits in skincare products | Potential enhancement of skin health through amino acid properties |

Analyse Des Réactions Chimiques

Esterification and Amidation

The carboxylic acid and amine groups participate in nucleophilic acyl substitutions :

-

Esterification : Reacts with primary alcohols (e.g., methanol, ethanol) under acidic conditions to form methyl/ethyl esters.

-

Amidation : Forms peptide bonds with α-amino esters (e.g., benzyl L-leucinate) via one-pot MAC reactions, yielding dipeptides with anti-selectivity (≤10:90 syn:anti) .

Oxyhomologation via MAC Methodology

The MAC reaction proceeds through a three-step mechanism :

-

Nucleophilic Attack : Alcohols or amines attack the electrophilic carbon of the MAC reagent.

-

Cyano Group Elimination : Releases a cyanide ion, forming an intermediate acyl cyanide.

-

Rearrangement : Stereoselective formation of α-hydroxy-β-amino esters/amides, driven by steric and electronic effects of N,N-dibenzyl protective groups.

Critical Factors :

-

Temperature : Reactions at >80°C accelerate cyanide elimination but risk racemization.

-

Solvents : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

Diastereoselectivity Control

The N,N-dibenzyl protective groups enforce anti-selectivity by:

-

Stabilizing transition states via π-π interactions with the phenyl group.

Selectivity Data :

| Substrate | Nucleophile | anti:syn Ratio |

|---|---|---|

| N,N-Dibenzyl-L-phenylalaninal | Ammonia | 98:2 |

| N,N-Dibenzyl-L-phenylalaninal | Benzylamine | 95:5 |

Enantiomeric Purity

Hydrogenolysis of protective groups retains enantiopurity (>97% ee) due to mild reaction conditions .

Enzyme Inhibition

(2S,3S)-AHPBA acts as a competitive inhibitor of metalloproteases (e.g., aminopeptidase N):

-

Mechanism : Mimics tetrahedral transition states in peptide hydrolysis.

-

Activity : IC₅₀ values in the nanomolar range for select proteases.

Thermal and pH Stability

-

Optimal Stability : pH 6–8 at 25°C.

-

Degradation Pathways :

-

Acidic Conditions : Protonation of the amine group leads to ring formation (lactam).

-

Basic Conditions : Hydrolysis of the ester/amide bond.

-

Stability Data :

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| pH 3, 25°C | 7 | Lactam derivative |

| pH 10, 25°C | 3 | Free carboxylic acid |

Key Research Findings

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Stereochemical Influence : The (2S,3S) configuration may impose distinct conformational restraints on peptides compared to (2S,3R) isomers, affecting target binding and metabolic stability .

- Functional Group Effects : Hydroxyl groups (e.g., in and ) improve solubility but may reduce membrane permeability, whereas halogenation (e.g., F, Cl) enhances lipophilicity and target affinity .

- Cost and Availability : Hydroxylated derivatives (e.g., ) are significantly more expensive due to multi-step synthesis and purification challenges .

Q & A

Q. Q1. What are the recommended methods for synthesizing (2S,3S)-2-Amino-3-phenylbutyric Acid-HCl in a research setting?

Methodological Answer: Synthesis typically involves stereoselective routes to preserve the (2S,3S) configuration. Key steps include:

- Chiral Pool Strategy : Use chiral precursors like (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid derivatives (e.g., Boc-protected intermediates) to maintain stereochemistry .

- Enzymatic Resolution : Employ lipases or acylases to separate enantiomers during ester hydrolysis, ensuring high enantiomeric excess (e.e.) .

- Optimization : Adjust reaction conditions (pH, solvent polarity, temperature) to minimize racemization, particularly during HCl salt formation .

Q. Q2. How can researchers verify the stereochemical purity of this compound?

Methodological Answer: Use complementary analytical techniques:

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., cyclodextrin-based) to resolve enantiomers. Retention time comparisons with standards are critical .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, especially for novel derivatives .

- Optical Rotation : Compare observed [α]D values with literature data for (2S,3S) enantiomers .

Q. Q3. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acid spills with sodium bicarbonate, followed by water rinsing. Collect residues in chemical waste containers .

- Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify discrepancies due to rapid clearance or poor absorption .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain divergent results .

- Dose-Response Reassessment : Conduct in vivo studies with adjusted dosing regimens to align with in vitro IC50 values .

Q. Q5. What experimental design considerations are critical for studying its mechanism of action in neurological models?

Methodological Answer:

- Model Selection : Use primary neuronal cultures or transgenic animal models (e.g., Alzheimer’s disease mice) to assess glutamate receptor modulation .

- Control Groups : Include inhibitors of NMDA/AMPA receptors to isolate target-specific effects.

- Temporal Analysis : Collect time-resolved data (e.g., calcium imaging) to capture dynamic interactions with neural pathways .

Q. Q6. How can impurities or epimeric byproducts be quantified and controlled during synthesis?

Methodological Answer:

- HPLC-MS : Employ reverse-phase columns (C18) with tandem MS to detect trace impurities (e.g., (2S,3R) epimers) at <0.1% levels .

- Crystallization Optimization : Use solvent systems (e.g., ethanol/water) to selectively crystallize the desired enantiomer, reducing epimer content .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) during synthesis to adjust parameters and minimize byproducts .

Q. Q7. What computational approaches are suitable for predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to glutamate receptors, prioritizing residues with high electrostatic complementarity .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Develop regression models correlating substituent effects (e.g., phenyl ring modifications) with activity data from analogs .

Q. Q8. How can researchers address limitations in experimental reproducibility when scaling up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., stirring rate, HCl addition rate) affecting yield and e.e. .

- Batch Analysis : Compare NMR and HPLC data across small- and large-scale batches to detect inconsistencies in purity or stereochemistry .

- Robustness Testing : Vary parameters ±10% (e.g., temperature, solvent ratio) to establish a scalable protocol .

Q. Q9. What strategies are effective for elucidating the role of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry for enzyme-inhibitor complexes .

- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify key residues for interaction .

Q. Q10. How should researchers design studies to investigate potential off-target effects in cellular models?

Methodological Answer:

- Proteome Profiling : Use affinity pulldown coupled with LC-MS/MS to identify non-target proteins binding to the compound .

- CRISPR Screens : Perform genome-wide knockout screens to detect synthetic lethal interactions or resistance mechanisms .

- Transcriptomics : Analyze RNA-seq data post-treatment to map pathways affected beyond the primary target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.